molecular formula C17H14Cl2N2O2 B11107742 N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide

Cat. No.: B11107742
M. Wt: 349.2 g/mol
InChI Key: KDHCVBVYRTZWRR-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ALLYLOXY)-N’-[(E)-(2,3-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of an allyloxy group attached to a benzene ring, and a hydrazide group linked to a 2,3-dichlorophenyl methylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ALLYLOXY)-N’-[(E)-(2,3-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves the reaction of 4-allyloxybenzohydrazide with 2,3-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(ALLYLOXY)-N’-[(E)-(2,3-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-(ALLYLOXY)-N’-[(E)-(2,3-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ALLYLOXY)-N’-[(E)-(2,3-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(ALLYLOXY)BENZOHYDRAZIDE
  • 4-(ALLYLOXY)-2-HYDROXYBENZOPHENONE
  • 4-ALLYLOXY-4’-CYANOBIPHENYL

Uniqueness

4-(ALLYLOXY)-N’-[(E)-(2,3-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE is unique due to the presence of both the allyloxy and 2,3-dichlorophenyl methylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.2 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C17H14Cl2N2O2/c1-2-10-23-14-8-6-12(7-9-14)17(22)21-20-11-13-4-3-5-15(18)16(13)19/h2-9,11H,1,10H2,(H,21,22)/b20-11+

InChI Key

KDHCVBVYRTZWRR-RGVLZGJSSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.